5-Bromo-6-fluoro-1H-indole-2-carboxylic acid is a significant heterocyclic compound that belongs to the indole family. Indoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals. This compound is characterized by the presence of bromine and fluorine substituents, which can enhance its chemical stability and biological activity. The compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals, with hazard statements indicating it may be harmful if swallowed or if it comes into contact with skin or eyes.
5-Bromo-6-fluoro-1H-indole-2-carboxylic acid is classified as a hazardous substance due to its potential health risks. It falls under the GHS07 hazard class, indicating it may cause respiratory irritation and is harmful if ingested or in contact with skin.
The synthesis of 5-Bromo-6-fluoro-1H-indole-2-carboxylic acid can be achieved through several methods, often involving the bromination and fluorination of indole derivatives followed by carboxylation.
Technical Details:
These reactions are generally monitored using techniques such as Thin Layer Chromatography (TLC) to ensure completion.
The molecular structure of 5-Bromo-6-fluoro-1H-indole-2-carboxylic acid can be represented by its molecular formula and a molecular weight of approximately . The compound features an indole ring with a bromine atom at position 5 and a fluorine atom at position 6, along with a carboxylic acid group at position 2.
InChI=1S/C8H5BrFN/c9-7-6(10)2-1-5-3-4-11-8(5)7/h1-4,11H
REKZBQHRHZATLM-UHFFFAOYSA-N
C1=CC(=C(C2=C1C=CN2)Br)F
5-Bromo-6-fluoro-1H-indole-2-carboxylic acid can participate in various chemical reactions due to its reactive functional groups:
These reactions typically require specific conditions such as elevated temperatures or catalysts to proceed efficiently. For example, esterification may require acidic conditions or heat to facilitate the reaction.
The mechanism of action for 5-Bromo-6-fluoro-1H-indole-2-carboxylic acid involves its interaction with biological targets, which may include enzymes or receptors relevant in pharmacological pathways. The presence of halogen atoms can enhance lipophilicity and facilitate membrane penetration, allowing for better bioavailability.
Studies indicate that indole derivatives exhibit a range of biological activities, including antimicrobial and anticancer properties, potentially linked to their ability to modulate enzyme activity or interact with DNA .
5-Bromo-6-fluoro-1H-indole-2-carboxylic acid typically appears as a pale brown powder. It should be stored under inert conditions to maintain stability.
The compound is soluble in organic solvents but may have limited solubility in water due to its hydrophobic indole structure. Its melting point and boiling point data are essential for determining suitable conditions for handling and reaction setups.
5-Bromo-6-fluoro-1H-indole-2-carboxylic acid has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals targeting various diseases, including cancer and infectious diseases. Its unique structural features make it a valuable scaffold for further modifications aimed at enhancing therapeutic efficacy .
CAS No.: 2183440-44-8
CAS No.: 131123-56-3
CAS No.:
CAS No.:
CAS No.: 2097893-81-5
CAS No.: 1706135-57-0